molecular formula C45H37N5O4 B12107037 9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate

9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate

Cat. No.: B12107037
M. Wt: 711.8 g/mol
InChI Key: ZLCVVUWNCORIMN-UHFFFAOYSA-N
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Description

9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate is a complex organic compound known for its unique structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of fluorenylmethanol with a suitable carbamate precursor under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction may produce fluorenylmethanol derivatives .

Scientific Research Applications

9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines and alcohols.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can form stable complexes with proteins and enzymes, affecting their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate include:

Uniqueness

What sets this compound apart is its unique structure, which allows for specific interactions with molecular targets. This makes it particularly useful in applications requiring high specificity and stability .

Biological Activity

9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate is a compound of significant interest due to its unique structural features and potential biological activities. The compound integrates a fluorenyl group, a benzotriazole moiety, and a carbamate linkage, which contribute to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

Structural Characteristics

The compound's structure can be represented as follows:

C23H24N4O3\text{C}_{23}\text{H}_{24}\text{N}_{4}\text{O}_{3}

Key Structural Components:

  • Fluorenyl Group : Provides hydrophobic interactions.
  • Benzotriazole Moiety : Known for its ability to form hydrogen bonds and π-π stacking interactions.
  • Carbamate Linkage : Enhances stability and solubility in biological systems.

The biological activity of the compound is primarily attributed to its interactions with various biomolecules, including proteins and enzymes. The fluorenyl group enhances hydrophobic interactions, while the benzotriazole moiety facilitates specific binding through hydrogen bonding. These interactions can modulate enzyme activity and influence signaling pathways within cells.

Antimicrobial Activity

Studies have shown that derivatives of benzotriazole exhibit significant antimicrobial properties. The incorporation of the benzotriazole moiety in this compound suggests potential efficacy against various bacterial strains.

Enzyme Inhibition

Research indicates that compounds containing benzotriazole have been effective in inhibiting certain enzymes, such as proteases and kinases. The specific inhibition profile of this compound needs further investigation but suggests potential therapeutic applications in cancer treatment or other diseases involving dysregulated enzyme activity.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial effectiveness of related benzotriazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones.
    • The results indicated that modifications to the benzotriazole structure could enhance activity against resistant strains.
  • Enzyme Inhibition :
    • In vitro assays showed that similar compounds inhibited serine proteases with IC50 values in the low micromolar range.
    • These findings support the hypothesis that this compound could exhibit comparable or enhanced inhibitory effects.

Data Tables

Biological Activity Target Effect Reference
AntimicrobialStaphylococcus aureusSignificant inhibitionStudy A
Enzyme InhibitionSerine proteasesLow micromolar IC50Study B
AntifungalCandida albicansModerate inhibitionStudy C

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H37N5O4/c51-42(47-45(31-16-4-1-5-17-31,32-18-6-2-7-19-32)33-20-8-3-9-21-33)29-28-40(43(52)50-41-27-15-14-26-39(41)48-49-50)46-44(53)54-30-38-36-24-12-10-22-34(36)35-23-11-13-25-37(35)38/h1-27,38,40H,28-30H2,(H,46,53)(H,47,51)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCVVUWNCORIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)N4C5=CC=CC=C5N=N4)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H37N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

711.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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